Superior Binding Affinity at Human P2X7 vs. A-740003
In a radioligand binding assay using human P2X7 receptors expressed in HEK-293 cells, JNJ-6640 exhibited an IC50 of 2.3 nM, whereas the benchmark comparator A-740003 showed an IC50 of 40 nM under identical conditions [1]. This represents a 17.4-fold higher affinity for JNJ-6640.
| Evidence Dimension | Inhibitory concentration (IC50) at human P2X7 receptor |
|---|---|
| Target Compound Data | 2.3 nM |
| Comparator Or Baseline | A-740003: 40 nM |
| Quantified Difference | 17.4× lower IC50 (higher affinity) |
| Conditions | Radioligand binding assay (3H-ATP competition), HEK-293 cells expressing human P2X7, 22°C, n=3 replicates |
Why This Matters
Higher affinity translates to lower compound consumption for equivalent receptor occupancy, reducing cost per assay and minimizing vehicle interference in cell-based studies.
- [1] Letavic, M. A., et al. (2017). Discovery of JNJ-6640. Bioorganic & Medicinal Chemistry Letters, 27(15), 3485-3490 (Table 2, IC50 data). View Source
